2,6-dichloro-3-(trifluoromethyl)benzoic acid physical properties
2,6-dichloro-3-(trifluoromethyl)benzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid
Introduction
2,6-Dichloro-3-(trifluoromethyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core heavily functionalized with potent electron-withdrawing groups: two chlorine atoms positioned ortho to the carboxyl group and a trifluoromethyl group at the meta position. This specific substitution pattern imparts significant and distinct physical and chemical properties, making it a valuable, albeit specialized, intermediate in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The steric hindrance from the ortho-substituents and the profound electronic effects of the halogens govern its reactivity, solubility, and acidity. This guide provides a comprehensive overview of its core physical properties, grounded in both reported data and expert analysis of its chemical structure, to support its application in research and development.
Core Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. It is critical to note that while some properties like melting point have been determined experimentally, others, such as boiling point and pKa, are often reported as computationally predicted values in commercial databases. These predictions are based on established algorithms and provide a reliable estimate in the absence of experimental data.
| Property | Value | Source(s) |
| CAS Number | 25922-41-2 | [1][2][3] |
| Molecular Formula | C₈H₃Cl₂F₃O₂ | [1][2] |
| Molecular Weight | 259.01 g/mol | [1] |
| Physical Form | White to off-white powder or crystals | |
| Melting Point | 98-102 °C | [2] |
| Boiling Point | 301.4 ± 42.0 °C (Predicted) | [2] |
| Density | 1.625 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.17 ± 0.25 (Predicted) | [2] |
Molecular Structure and Spectroscopic Profile
The arrangement of atoms and functional groups dictates the entirety of a molecule's behavior. The structure of 2,6-dichloro-3-(trifluoromethyl)benzoic acid is key to understanding its properties.
Caption: 2D structure of 2,6-dichloro-3-(trifluoromethyl)benzoic acid.
Expert Analysis of Expected Spectroscopic Features
While experimental spectra for this specific compound are not widely published, its structure allows for a robust prediction of its key spectroscopic features. This analysis is crucial for confirming the identity and purity of synthesized material.
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¹H NMR: The spectrum is expected to be simple in the aromatic region. Due to the substitution pattern, there are only two aromatic protons. These protons are on adjacent carbons (C4 and C5) and would appear as a pair of doublets due to coupling with each other. The proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: A total of 8 distinct carbon signals are expected, as there is no molecular symmetry. Key expected signals include: the carboxyl carbon (~165-170 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling, ~120-125 ppm), and six unique aromatic carbon signals, with those bonded to the electron-withdrawing Cl and CF₃ groups being significantly influenced.[4]
-
¹⁹F NMR: The spectrum should show a single, strong singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic peaks of the carboxylic acid group: a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700-1730 cm⁻¹. Additional peaks corresponding to aromatic C-H, C-Cl, and C-F stretches would also be present.[5]
Acidity and pKa
The acidity of a carboxylic acid is one of its most important properties, dictating its behavior in different pH environments and its suitability for various reactions.
Predicted pKa: 1.17 ± 0.25
Causality Behind the High Acidity
The predicted pKa value indicates that 2,6-dichloro-3-(trifluoromethyl)benzoic acid is an exceptionally strong organic acid. This is a direct consequence of the powerful electron-withdrawing groups on the aromatic ring. For context, the pKa of unsubstituted benzoic acid is approximately 4.2. The enhanced acidity arises from the stabilization of its conjugate base, the carboxylate anion.
-
Inductive Effect: The two chlorine atoms and the trifluoromethyl group are highly electronegative. They pull electron density away from the aromatic ring through the sigma bonds (the inductive effect).
-
Anion Stabilization: This withdrawal of electron density is transmitted to the carboxylate group, delocalizing the negative charge and making the anion more stable.
-
Energetics: A more stable conjugate base corresponds to a stronger acid, as the equilibrium of the dissociation reaction is shifted further towards the products (the proton and the carboxylate anion). The presence of three potent withdrawing groups, two of which are in the ortho positions, creates a powerful cumulative effect, leading to the predicted pKa value that is approximately three orders of magnitude more acidic than benzoic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for accurately determining pKa values.[6] It measures the change in pH of a solution of the acid as a titrant (a strong base) is added incrementally.
Objective: To determine the pKa of the analyte by identifying the half-equivalence point of the titration curve.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
2,6-dichloro-3-(trifluoromethyl)benzoic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
Inert gas (Nitrogen or Argon) for purging
Procedure:
-
Preparation: Accurately weigh approximately 26 mg (0.1 mmol) of the acid and dissolve it in ~50 mL of deionized water in the beaker. If solubility is low, a co-solvent like methanol can be used, but the result will be an apparent pKa (pKaapp) for that specific solvent mixture.[6]
-
Inert Atmosphere: Place the beaker on the magnetic stirrer, add the stir bar, and begin gentle stirring. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration.[7]
-
Setup: Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution.
-
Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[7]
-
Endpoint: Continue adding titrant until the pH shows a large, abrupt jump (the equivalence point) and then continue for several more additions to fully define the curve.
-
Analysis: Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the volume of NaOH at the equivalence point (the steepest part of the curve, or the peak of the first derivative plot, d(pH)/dV).
-
The half-equivalence point is exactly half of this volume.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[7]
-
Solubility Profile
The solubility of a compound is a critical parameter for drug development, formulation, and reaction chemistry. The structure of this molecule—containing both a polar, ionizable group and a large, hydrophobic halogenated ring—suggests a nuanced solubility profile.
Structural Analysis of Solubility
-
Aqueous Solubility: Expected to be low in neutral water. While the carboxylic acid group is polar and can hydrogen bond, the large, nonpolar dichlorotrifluoromethylphenyl moiety dominates, leading to overall hydrophobicity.
-
Organic Solvent Solubility: Expected to be readily soluble in common organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane), and polar aprotic solvents (DMSO, DMF) due to its organic character.[8]
-
Aqueous Base Solubility: Expected to be highly soluble in aqueous bases like sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃). The acid reacts with the base to form the corresponding sodium carboxylate salt, which is ionic and therefore readily solvated by water.[9][10]
Experimental Workflow: Qualitative Solubility Assessment
This standard workflow systematically classifies a compound based on its solubility in a series of solvents, providing direct insight into its functional groups.[8][11]
Caption: Workflow for qualitative solubility testing of an organic acid.
Procedure:
-
Water Test: Add ~25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If it dissolves, it is water-soluble. For this compound, it is expected to be largely insoluble.
-
5% NaOH Test: To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates an acidic functional group. This compound is expected to dissolve readily.
-
5% NaHCO₃ Test: To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Solubility in this weak base indicates a relatively strong acid (like a carboxylic acid). This compound is expected to dissolve, likely with effervescence (CO₂ release).
-
5% HCl Test: To a fresh sample, add 0.75 mL of 5% HCl solution. Lack of solubility confirms the absence of a basic functional group. This compound will be insoluble.
-
Organic Solvent Test: To a fresh sample, add 0.75 mL of a solvent like diethyl ether. Solubility confirms its organic nature. This compound is expected to be soluble.
Thermal Properties
Melting Point: 98-102 °C
The melting point is a fundamental and easily measured physical property. For a pure crystalline solid, melting occurs over a narrow temperature range (typically < 2 °C). A broad melting range, like the one reported, can indicate the presence of impurities, which disrupt the crystal lattice and depress the melting point.[12] Therefore, the observed melting range is a critical indicator of sample purity.
Experimental Protocol: Capillary Melting Point Determination
This is the most common and reliable method for determining the melting point of a solid organic compound.[12]
Objective: To determine the temperature range over which the solid sample transitions to a liquid.
Materials:
-
Melting point apparatus (e.g., DigiMelt or Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Sample of 2,6-dichloro-3-(trifluoromethyl)benzoic acid (must be dry and finely powdered)
Procedure:
-
Sample Loading: Gently tap the open end of a capillary tube into a small pile of the powdered sample to force a small amount of solid into the tube.
-
Sample Packing: Invert the tube and tap the sealed end firmly on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be no more than 2-3 mm for an accurate reading.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid heating (10-20 °C/min) to find a rough range.[2]
-
Accurate Determination: Set the starting temperature of the apparatus to ~15-20 °C below the expected or rapidly determined melting point. Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: Observe the sample through the magnifying lens.
-
Record Range: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the last crystal of solid melts completely.
-
-
Report: The melting point is reported as the range T₁ – T₂.
Safety and Handling
As a laboratory chemical, 2,6-dichloro-3-(trifluoromethyl)benzoic acid must be handled with appropriate precautions based on its known hazards.
GHS Hazard Identification:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
References
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